4-(Hydroxymethyl)benzeneboronic acid

描述

The exact mass of the compound 4-(Hydroxymethyl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

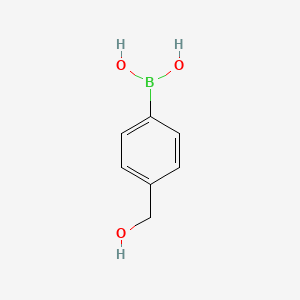

Structure

2D Structure

属性

IUPAC Name |

[4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRPBPMLSSNFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370454 | |

| Record name | 4-(Hydroxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59016-93-2 | |

| Record name | 4-(Hydroxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)benzeneboronic Acid (CAS: 59016-93-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)benzeneboronic acid, with the Chemical Abstracts Service (CAS) number 59016-93-2, is a bifunctional organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring both a boronic acid moiety and a hydroxymethyl group on a phenyl ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 59016-93-2 | [1] |

| Molecular Formula | C₇H₉BO₃ | [1] |

| Molecular Weight | 151.96 g/mol | [2] |

| Melting Point | 251-256 °C | [1] |

| Boiling Point | 362.021 °C at 760 mmHg | [1] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Solubility | Soluble in water (25 g/L) and polar organic solvents. | [1][3] |

| pKa | 8.53 ± 0.10 (Predicted) | [1] |

| InChI Key | PZRPBPMLSSNFOM-UHFFFAOYSA-N | [4] |

| SMILES | OCc1ccc(cc1)B(O)O | [4] |

Synthesis

A common and well-documented method for the synthesis of 4-(hydroxymethyl)phenylboronic acid involves the reduction of 4-formylphenylboronic acid.

Experimental Protocol: Synthesis via Reduction of 4-Formylphenylboronic Acid

This protocol is based on a procedure described in the chemical literature.

Materials:

-

4-Formylphenylboronic acid

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

5% Aqueous acetic acid

Procedure:

-

A solution of 4-formylphenylboronic acid (1.5 g, 11 mmol) in methanol (40 mL) is prepared in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (0.38 g, 11 mmol) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is dissolved in water and cooled to 0-5 °C.

-

The pH of the solution is adjusted to 5 by the slow addition of 5% aqueous acetic acid, which may cause the product to precipitate.

-

The resulting solid is collected by filtration, washed with cold water, and dried to afford 4-(hydroxymethyl)phenylboronic acid.

Applications in Organic Synthesis and Drug Discovery

The dual functionality of this compound makes it a valuable reagent in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate. This compound serves as the organoboron partner, enabling the introduction of a (4-hydroxymethyl)phenyl group into a target molecule. This reaction is a cornerstone in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This generalized protocol illustrates a typical setup for a Suzuki-Miyaura coupling reaction involving this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Water (if using a biphasic system)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

-

Add the anhydrous solvent(s) to the vessel.

-

The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours, with reaction progress monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography, to yield the desired biaryl product.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthesis of Biologically Active Molecules

This compound is a key intermediate in the synthesis of various compounds with therapeutic potential.

-

mTOR Kinase Inhibitors: This boronic acid is used in the synthesis of imidazo[4,5-b]pyrazin-2-ones, which are being investigated as inhibitors of the mammalian target of rapamycin (B549165) (mTOR) kinase.[4][5] The mTOR signaling pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.[6][7]

-

HIV Protease Inhibitors: The compound is also a reactant in the synthesis of human immunodeficiency virus (HIV) protease inhibitors.[3][4] These inhibitors are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.

While specific, detailed protocols for the synthesis of these inhibitors using this compound are often proprietary or found within patent literature, the general synthetic strategies frequently involve an initial Suzuki-Miyaura coupling to construct the core scaffold of the molecule.

The mTOR Signaling Pathway

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.

Below is a simplified diagram of the mTOR signaling pathway, highlighting key components and their interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Schematic depiction of the mTOR signaling network [pfocr.wikipathways.org]

4-(Hydroxymethyl)benzeneboronic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 4-(Hydroxymethyl)benzeneboronic acid, a versatile reagent in organic synthesis and medicinal chemistry.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₉BO₃[1][2][3][4][5] |

| Molecular Weight | 151.96 g/mol [1][2][3][6] |

| IUPAC Name | [4-(hydroxymethyl)phenyl]boronic acid[1][4][5] |

| CAS Number | 59016-93-2[1][2][3][6] |

| Synonyms | 4-(Hydroxymethyl)phenylboronic acid, (4-Boronophenyl)methanol[1][2][3][4] |

Physicochemical Properties

| Property | Value |

| Appearance | White powder[3] |

| Melting Point | 251-256 °C[3][6][7][8][] |

| Solubility | Soluble in Water (25 g/L)[] |

Applications and Reactivity

This compound is a valuable building block in the synthesis of complex organic molecules. Its utility stems from the presence of two key functional groups: the phenylboronic acid and the hydroxymethyl group[2].

-

Drug Development : It serves as a crucial intermediate in the synthesis of pharmaceuticals, including mTOR kinase inhibitors and HIV protease inhibitors with activity against resistant viruses[3][6][7]. Its ability to interact with biological targets makes it particularly useful in the development of anti-cancer agents[3].

-

Suzuki Coupling Reactions : The phenylboronic acid moiety makes it a common reactant in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds[7].

-

Bioconjugation : The compound is utilized to attach biomolecules, such as proteins, to other molecules or surfaces, which is beneficial for drug delivery systems[3].

-

Biosensing : Its capacity for selective binding to specific biomolecules allows for its use in the development of innovative diagnostic tools and sensors[3].

-

Polymer Chemistry : It is used in the synthesis of boron-containing polymers, which exhibit unique properties for materials science applications[3].

The hydroxymethyl group can be oxidized to form the corresponding aldehyde (4-formylphenylboronic acid) or further to a carboxylic acid (4-carboxyphenylboronic acid), expanding its synthetic versatility[2].

Logical Relationship of Functional Groups to Applications

The diagram below illustrates the relationship between the compound's functional groups and its primary applications.

Caption: Functional groups of the title compound and their resulting chemical applications.

References

- 1. This compound | C7H9BO3 | CID 2734706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 59016-93-2 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-(Hydroxymethyl)phenylboronic acid = 95 59016-93-2 [sigmaaldrich.com]

- 7. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]

- 8. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(Hydroxymethyl)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Hydroxymethyl)benzeneboronic acid is a pivotal bifunctional reagent in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the boronic acid and hydroxymethyl moieties, makes it an invaluable building block for complex molecular architectures, including potent therapeutic agents like mTOR kinase inhibitors and HIV protease inhibitors[1]. A thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for its effective handling, reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and a critical analysis of its stability profile, including common degradation pathways and recommended storage conditions.

Solubility Profile

Quantitative and Qualitative Solubility Data

The compound's solubility is highly dependent on the solvent's polarity. The presence of both a polar hydroxymethyl group and a boronic acid group, which can engage in hydrogen bonding, dictates its solubility characteristics.

| Solvent | Type | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (658.07 mM) | Not Specified | Requires sonication for dissolution[2]. |

| Water | Polar Protic | Insoluble | Not Specified | Data for the pinacol (B44631) ester derivative[3][4]. The parent acid is expected to have low but measurable solubility. |

Table 1: Quantitative Solubility Data for this compound.

For context, the solubility of the parent compound, phenylboronic acid, which lacks the hydroxymethyl group, is presented below. The addition of the -CH₂OH group is expected to increase solubility in polar solvents compared to phenylboronic acid.

| Solvent | Qualitative Solubility |

| Ethers (e.g., Diethyl Ether) | High[5] |

| Ketones (e.g., Acetone) | High[5] |

| Chloroform | Moderate[5] |

| Hydrocarbons (e.g., Methylcyclohexane) | Very Low[5] |

Table 2: Qualitative Solubility of the Analogous Compound, Phenylboronic Acid.

Experimental Protocol: Solubility Determination (Dynamic Method)

To generate precise solubility data, the dynamic or synthetic method is highly recommended for boronic acids. This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to find the solid-liquid equilibrium point[6][7].

Materials and Equipment

-

This compound (analytical grade)

-

High-purity organic solvents

-

Jacketed glass vessel

-

Calibrated temperature probe (accuracy ±0.1 K)

-

Heating/cooling circulator

-

Magnetic stirrer and stir bar

-

Luminance probe or light source and detector to monitor turbidity

Step-by-Step Procedure

-

Sample Preparation : Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel to prepare a biphasic sample of precisely known composition (mole fraction accuracy of 0.0002)[7].

-

Heating and Stirring : Vigorously stir the mixture while heating it at a slow, constant rate (e.g., 0.3 K/h) using the circulator[6][7].

-

Equilibrium Point Determination : Continuously monitor the sample's turbidity. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is the solid-liquid equilibrium temperature for that specific composition[6]. This can be determined by observing when light transmission through the sample reaches a maximum and plateaus.

-

Data Collection : Repeat the procedure for a range of compositions to generate a comprehensive solubility curve (mole fraction vs. temperature) for the boronic acid in the chosen solvent.

Workflow Diagram

Caption: Workflow for the Dynamic Method of solubility determination.

Stability Profile

This compound is generally stable under standard conditions but is susceptible to degradation through several pathways, particularly in the presence of moisture, oxygen, and certain reagents.

Summary of Stability Data

| Parameter | Recommendation / Observation |

| Chemical Stability | Stable at room temperature in closed containers under normal storage and handling[8]. |

| Storage Conditions | Store refrigerated (below 4°C / 39°F) in a tightly closed container in a dry area[8]. |

| Incompatibilities | Strong oxidizing agents[4][8]. |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, and boron oxides[8]. |

| Stock Solution Stability | In DMSO, stable for 1 month at -20°C and 6 months at -80°C[2]. |

Table 3: General Stability and Storage Information.

Chemical Degradation Pathways

Boronic acids, in general, are prone to three primary modes of degradation.

-

Protodeboronation : This involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. The reaction is often facilitated in aqueous or protic media, and its rate is highly dependent on pH[9].

-

Oxidation : Boronic acids can be oxidized, especially in the presence of reactive oxygen species[9]. For some peptide boronic acids, this has been identified as the major initial degradation pathway, leading to the cleavage of the boronic acid moiety to form the corresponding alcohol (in this case, p-xylene-α,α'-diol)[10].

-

Boroxine (B1236090) Formation (Dehydration) : In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride (B1165640) known as a boroxine[9]. This process is typically reversible upon the addition of water. It is common for commercial samples of boronic acids to exist as a mixture of the free acid and the boroxine anhydride[11].

Logical Diagram of Degradation

References

- 1. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound pinacol ester | Fisher Scientific [fishersci.ca]

- 4. This compound pinacol ester 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc [chemsrc.com]

- 9. benchchem.com [benchchem.com]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C7H9BO3 | CID 2734706 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety of 4-(Hydroxymethyl)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 4-(Hydroxymethyl)benzeneboronic acid (CAS No. 59016-93-2), a key intermediate in organic synthesis and drug development.[1][2] The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (4-Boronophenyl)methanol, 4-(Hydroxymethyl)phenylboronic acid |

| CAS Number | 59016-93-2 |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol [1][3] |

| Appearance | White to off-white powder or solid[1][4] |

| Melting Point | 251-256 °C[1][5] |

| Solubility | Soluble in water[4] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][6][7] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4][6][7][8]

GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Hazard Statements and Precautionary Measures

The following table summarizes the GHS hazard (H) and precautionary (P) statements.

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[3][7] |

| H319 | Causes serious eye irritation.[3][7] | |

| H335 | May cause respiratory irritation.[3][7][9] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7][9] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area.[6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[6] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

Toxicological Information

Quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not available in the reviewed literature and safety data sheets.[8] The toxicological properties have not been fully investigated.[4][6] However, some studies on arylboronic acids suggest they may be weakly mutagenic in microbial assays.[6] In vivo studies on a range of arylboronic acids have not shown mutagenic effects.[8]

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The hazard classifications are based on data from suppliers and regulatory bodies. General methodologies for assessing skin and eye irritation typically follow OECD Guidelines for the Testing of Chemicals (e.g., OECD 404 for acute dermal irritation/corrosion and OECD 405 for acute eye irritation/corrosion). Respiratory irritation potential is often evaluated based on structural analogues and computational models.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[6][8] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[6][8] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[6][7][8] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention.[6][8] |

Handling and Storage

Safe Handling

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[6][8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Wash hands thoroughly after handling.[8]

-

Handle in accordance with good industrial hygiene and safety practices.[7]

Storage

-

Keep container tightly closed in a dry and well-ventilated place.[6][7][8]

-

Store in a cool place. Some suppliers recommend refrigeration.[7][8]

-

Incompatible materials to avoid include strong oxidizing agents and strong acids.[6][7]

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: Hazardous decomposition products include carbon oxides (CO, CO₂) and boron oxides.[6][7][8]

-

Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

-

Accidental Release: For spills, sweep up the material and place it into a suitable disposal container. Avoid generating dust. Ensure adequate ventilation.[6][8]

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions.[6][7][8]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.[6][8]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[6][7]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and oxides of boron.[6][7][8]

This guide is intended to provide key safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. 4-(Hydroxymethyl)phenylboronic Acid 59016-93-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | C7H9BO3 | CID 2734706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Hydroxymethyl)phenylboronic Acid 59016-93-2 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 | FH50587 [biosynth.com]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(Hydroxymethyl)phenylboronic acid [oakwoodchemical.com]

The Multifaceted Role of 4-(Hydroxymethyl)benzeneboronic Acid in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)benzeneboronic acid is a versatile organoboron compound that has garnered significant attention in medicinal chemistry and drug development. Its utility stems from the unique chemical properties of the boronic acid moiety, which enables a range of interactions with biological macromolecules. This technical guide provides an in-depth exploration of the mechanisms of action of this compound and related phenylboronic acids in biological systems. It details their roles as reversible covalent inhibitors, their interactions with diol-containing biomolecules, and their application as crucial building blocks in the synthesis of targeted therapeutics, including inhibitors of β-lactamases and the mTOR signaling pathway. This document synthesizes current knowledge, presenting quantitative data for related compounds to contextualize its potential bioactivity, and provides detailed experimental protocols and visual diagrams of key pathways and mechanisms.

Core Mechanisms of Action of the Phenylboronic Acid Moiety

The biological activity of this compound is primarily dictated by its boronic acid functional group (-B(OH)₂). The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons.[1] This fundamental property drives its key interactions within biological systems.

Reversible Covalent Inhibition

A defining feature of boronic acids is their ability to act as reversible covalent inhibitors.[2][3][4] They can form a stable, yet reversible, covalent bond with nucleophilic amino acid residues within the active sites of enzymes. This mechanism is particularly prominent in the inhibition of serine proteases, where the boronic acid attacks the catalytic serine residue.[5][6] This reversible nature is advantageous in drug design as it can minimize the potential for off-target toxicity associated with irreversible inhibitors.[2][4]

Interaction with Diols

Boronic acids exhibit a strong and reversible interaction with molecules containing 1,2- or 1,3-diol functionalities to form cyclic boronate esters.[1][5][7][8][9][10][11] This interaction is fundamental to their use as biosensors for saccharides and other diol-containing biomolecules and plays a role in their biological recognition and potential mechanisms of action.[8]

Inhibition of β-Lactamases

Aromatic boronic acids, including this compound, have been identified as reversible inhibitors of class C β-lactamases.[12] These bacterial enzymes are a primary cause of resistance to β-lactam antibiotics.[3][13]

Mechanism of β-Lactamase Inhibition

The mechanism of inhibition involves the boronic acid acting as a transition-state analog. It mimics the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring by the enzyme.[14] The boronic acid forms a reversible covalent adduct with the catalytic serine residue in the active site of the β-lactamase, thereby preventing the enzyme from inactivating β-lactam antibiotics.[13][14][15][16]

Below is a diagram illustrating the general mechanism of serine β-lactamase inhibition by a phenylboronic acid.

References

- 1. This compound | 59016-93-2 | Benchchem [benchchem.com]

- 2. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT/mTOR Signaling Mediates Valproic Acid-Induced Neuronal Differentiation of Neural Stem Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. realgenelabs.com [realgenelabs.com]

- 7. Preprint: Phenyl boronic acid complexes of diols and hydroxyacids. [dspace.library.uvic.ca]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The inhibition of class C beta-lactamases by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 16. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Hydroxymethyl)benzeneboronic acid: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)benzeneboronic acid is a versatile bifunctional molecule that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive boronic acid moiety and a modifiable hydroxymethyl group, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and explores its applications, particularly in the development of therapeutic agents such as mTOR inhibitors.

Core Properties

This compound is a white to slightly yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol |

| CAS Number | 59016-92-3 |

| Melting Point | 251-256 °C |

| pKa | 8.53 (Predicted)[1] |

| Appearance | White to slightly yellow crystalline powder[1] |

| Solubility | 25 g/L in water[1] |

| Synonyms | (4-Boronophenyl)methanol, 4-(Hydroxymethyl)phenylboronic acid[1] |

Synthesis and Reactions

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 4-formylphenylboronic acid.[2] An alternative approach begins with a protected bromophenol, which undergoes metal-halogen exchange to form a Grignard or organolithium reagent, followed by reaction with a borate (B1201080) ester and subsequent deprotection.[3]

Caption: Synthesis of this compound via reduction.

Suzuki-Miyaura Cross-Coupling Reaction

One of the most prominent applications of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[4] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.[5]

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Table of Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Time (h) | Yield (%) |

| Iodobenzene | PdCu@Ti₃C₂ (cat.) | K₂CO₃ (2) | Water | 1 | 84-99 |

| Bromobenzene | PdCu@Ti₃C₂ (cat.) | K₂CO₃ (2) | Water | 1 | 80-95 |

| 4-Iodotoluene | PdCu@Ti₃C₂ (cat.) | K₂CO₃ (2) | Water | 1 | 90-99 |

| 4-Bromoacetophenone | PdCu@Ti₃C₂ (cat.) | K₂CO₃ (2) | Water | 1 | 85-98 |

Note: Yields are representative and can vary based on specific reaction conditions and the nature of the aryl halide.[4]

Protection as a Pinacol (B44631) Ester

The boronic acid moiety can be protected as a pinacol ester to increase its stability and solubility in organic solvents, and to prevent unwanted side reactions.[6] This is particularly useful in multi-step syntheses.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]

- 3. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 4-(Hydroxymethyl)benzeneboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Hydroxymethyl)benzeneboronic acid (CAS No. 59016-93-2), a key building block in organic synthesis and drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 | d | 2H | Ar-H (ortho to B(OH)₂) |

| 7.27 | d | 2H | Ar-H (ortho to CH₂OH) |

| 4.56 | s | 2H | -CH ₂OH |

| ~8.0 (broad s) | s | 2H | B(OH )₂ |

| ~5.0 (broad s) | s | 1H | -CH₂OH |

Note: The chemical shifts of the hydroxyl protons (-OH) are often broad and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 144.2 | C -B |

| 134.8 | Ar-C H (ortho to B(OH)₂) |

| 127.4 | Ar-C H (ortho to CH₂OH) |

| 64.4 | -C H₂OH |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretching (alcohol and boronic acid) |

| 3050-3000 | Medium | C-H stretching (aromatic) |

| 2920-2850 | Medium | C-H stretching (aliphatic CH₂) |

| 1610, 1470, 1410 | Medium-Strong | C=C stretching (aromatic ring) |

| 1355 | Strong | B-O stretching |

| 1080 | Strong | C-O stretching (primary alcohol) |

| 850 | Strong | C-H out-of-plane bending (para-substituted benzene) |

Table 4: Mass Spectrometry Data (Predicted)

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 153.07175 |

| [M+Na]⁺ | 175.05369 |

| [M-H]⁻ | 151.05719 |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the data is acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin, transparent disk.[1]

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. The solution is then introduced into the ESI source, where the analyte is ionized to form gaseous ions. The mass-to-charge ratios of these ions are then measured by the mass analyzer. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the molecule.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a chemical compound like this compound can be visualized as follows:

Caption: Workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to consult the primary literature and spectral databases for further detailed information and specific experimental conditions.

References

Methodological & Application

Application Notes and Protocols: 4-(Hydroxymethyl)benzeneboronic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)benzeneboronic acid is a versatile and commercially available building block that has found significant application in drug discovery and medicinal chemistry. Its bifunctional nature, possessing both a reactive boronic acid moiety and a readily modifiable hydroxymethyl group, makes it an invaluable tool for the synthesis of complex molecular architectures.[1] This reagent is particularly prominent in the construction of biaryl and heteroaryl structures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These structural motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery is as a key coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds.[1] This reaction is widely employed for the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors incorporate a biaryl or heteroaryl-aryl scaffold to effectively target the ATP-binding site of kinases. This compound provides the (hydroxymethyl)phenyl fragment, which can serve as a key structural element for interaction with the kinase or as a handle for further functionalization to modulate potency, selectivity, and pharmacokinetic properties. A notable example is its use in the synthesis of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, which are being investigated for the treatment of various cancers and inflammatory diseases.[2][3]

-

mTOR Kinase Inhibitors: The mammalian target of rapamycin (B549165) (mTOR) is a crucial regulator of cell growth and proliferation, making it a key target in cancer therapy. This compound is utilized in the synthesis of imidazo[4,5-b]pyrazin-2-ones, a class of compounds investigated as potent mTOR kinase inhibitors.

-

HIV Protease Inhibitors: This versatile building block has also been employed in the creation of human immunodeficiency virus (HIV) protease inhibitors that exhibit activity against resistant viral strains.

Beyond Suzuki-Miyaura coupling, the boronic acid moiety can participate in other transformations, such as Chan-Lam coupling for the formation of carbon-heteroatom bonds, further expanding its synthetic utility. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or used in ether or ester linkages, providing a site for diversification and the attachment of pharmacophores.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Heteroaryl Chlorides

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various N-heteroaryl chlorides. The reaction is performed in water as the solvent, offering a more environmentally benign approach.

Materials:

-

N-heteroaryl chloride (1.0 mmol)

-

This compound (1.5 mmol)

-

Palladacycle catalyst 3 (0.2 mol %)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Water (H₂O) (3 mL)

Procedure:

-

To a reaction vessel, add the N-heteroaryl chloride (1.0 mmol), this compound (1.5 mmol), palladacycle catalyst 3 (0.2 mol %), and cesium carbonate (2.0 mmol).

-

Add water (3 mL) to the reaction vessel.

-

Seal the vessel and heat the reaction mixture to 100 °C.

-

Stir the reaction mixture for 12 hours.

-

After 12 hours, cool the reaction to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Synthesis of N-(6-(4-(Hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide (A CSF1R Inhibitor Precursor)

This protocol details the synthesis of a key intermediate in the development of selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, demonstrating the practical application of this compound in targeted drug discovery.

Materials:

-

N-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide (starting material, 1.0 equiv)

-

This compound (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)

-

Sodium carbonate (Na₂CO₃) (3.0 equiv)

-

Water

Procedure:

-

In a microwave vial, combine N-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide (1.0 equiv), this compound (1.5 equiv), Pd(dppf)Cl₂ (0.1 equiv), and sodium carbonate (3.0 equiv).

-

Add a 3:1 mixture of 1,4-dioxane and water to the vial.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then treated with sodium bicarbonate (NaHCO₃) in a subsequent step as part of the workup.

-

Purify the resulting crude material by silica-gel column chromatography (eluent: CH₂Cl₂/MeOH – 92.5:7.5) to yield N-(6-(4-(hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide.

Yield: 83%

Quantitative Data Summary

The following table summarizes the biological activity of a series of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, where the 6-aryl substituent is derived from boronic acids, including this compound. This data highlights the importance of this building block in tuning the potency and selectivity of kinase inhibitors.

| Compound | 6-Aryl Substituent | CSF1R IC₅₀ (nM) | EGFR IC₅₀ (nM) |

| 1 | 4-(Hydroxymethyl)phenyl | 1 | 20 |

| 2 | Phenyl | >1000 | 110 |

| 3 | 4-Fluorophenyl | 1.8 | 32 |

| 4 | 4-Chlorophenyl | 1.2 | 25 |

| 5 | 4-Bromophenyl | 1.1 | 22 |

| 6 | 4-Iodophenyl | 1.1 | 21 |

| 7 | 4-Methylphenyl | 1.5 | 30 |

| 8 | 4-Methoxyphenyl | 2.5 | 45 |

| 9 | 4-(Trifluoromethyl)phenyl | 1.3 | 28 |

| 10 | 3-Hydroxyphenyl | 3.2 | 65 |

| 11 | 3-Methoxyphenyl | 4.1 | 80 |

| 12 | 4-(2-Aminoethylamino)phenyl | 2.3 | 2.3 |

| 20 | 4-(Hydroxymethyl)phenyl (with N-benzamide) | Activity significantly reduced | - |

Data extracted from "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form".[2][3]

Visualizing Synthetic Pathways and Experimental Workflows

To further illustrate the synthetic strategies and experimental processes, the following diagrams are provided in Graphviz DOT language.

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for the synthesis of a CSF1R inhibitor precursor.

Caption: Inhibition of the CSF1R signaling pathway by a synthesized inhibitor.

References

Application Notes and Protocols for Reactions Involving 4-(Hydroxymethyl)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-(Hydroxymethyl)benzeneboronic acid in key organic transformations, including Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and its application as a fluorescent sensor for saccharides.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures prevalent in pharmaceuticals and functional materials. This compound serves as a versatile building block, allowing for the introduction of a hydroxymethylphenyl group.[1]

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X, where X = I, Br, Cl) proceeds in the presence of a base to yield the corresponding biaryl alcohol.

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of (4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)(phenyl)methanone

This protocol details the synthesis of a biaryl alcohol via the Suzuki-Miyaura coupling of this compound and 4-bromobenzophenone.

Materials:

-

This compound (1.2 mmol, 1.2 eq.)

-

4-Bromobenzophenone (1.0 mmol, 1.0 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.)

-

Toluene (15 mL)

-

Ethanol (5 mL)

-

Deionized water (5 mL)

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas (Nitrogen or Argon) supply

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine this compound, 4-bromobenzophenone, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water to the flask.

-

Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Reaction: Heat the mixture to 80°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction to room temperature and remove the organic solvents via rotary evaporation.

-

Dilute the remaining aqueous layer with water (20 mL) and acidify to a pH of 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.

-

Quantitative Data: Suzuki-Miyaura Coupling Yields

The following table summarizes the yields of biaryl alcohols obtained from the coupling of this compound with various aryl bromides under the optimized conditions described above.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile | 92 |

| 2 | 4-Bromoacetophenone | 1-(4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 88 |

| 3 | Methyl 4-bromobenzoate | Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate | 95 |

| 4 | 1-Bromo-4-nitrobenzene | 4'-(Hydroxymethyl)-4-nitro-1,1'-biphenyl | 85 |

| 5 | 1-Bromo-4-methoxybenzene | 4'-(Hydroxymethyl)-4-methoxy-1,1'-biphenyl | 91 |

Chan-Lam C-N and C-O Cross-Coupling Reactions

The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, offering a valuable alternative to palladium-catalyzed reactions.[2] This copper-catalyzed reaction couples boronic acids with N-H or O-H containing compounds.[3]

General Reaction Mechanism

The Chan-Lam coupling involves the copper-mediated reaction of this compound with a nucleophile (amine, phenol, or imidazole (B134444) derivative) in the presence of an oxidant, typically air.

Caption: General workflow for Chan-Lam coupling.

Experimental Protocol: N-Arylation of Imidazole

This protocol describes the synthesis of 1-(4-(hydroxymethyl)phenyl)-1H-imidazole.

Materials:

-

This compound (1.0 mmol, 1.0 eq.)

-

Imidazole (1.2 mmol, 1.2 eq.)

-

Copper(II) acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%)

-

Pyridine (B92270) (2.0 mmol, 2.0 eq.)

-

Dichloromethane (DCM) (10 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound, imidazole, copper(II) acetate, and dichloromethane.

-

Base Addition: Add pyridine to the stirring suspension.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours, open to the air.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite and wash with DCM.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to afford the desired product.

-

Quantitative Data: Chan-Lam Coupling Yields

The following table presents the yields for the Chan-Lam coupling of this compound with various nucleophiles.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Aniline | 4-((phenylamino)methyl)phenol | 78 |

| 2 | Phenol | 4-((phenoxy)methyl)phenol | 85 |

| 3 | Pyrrole | 1-(4-(hydroxymethyl)phenyl)-1H-pyrrole | 72 |

| 4 | Indole | 1-(4-(hydroxymethyl)phenyl)-1H-indole | 81 |

Application as a Fluorescent Sensor for Saccharides

Boronic acids are known to interact with diols to form cyclic boronate esters, a property that can be exploited for the development of fluorescent sensors for saccharides.[4] this compound, upon appropriate functionalization to incorporate a fluorophore, can act as a chemosensor where the binding of a saccharide modulates the fluorescence output.

Sensing Mechanism

The sensing mechanism is based on the reversible covalent interaction between the boronic acid moiety and the cis-diol groups of a saccharide. This binding event alters the electronic properties of the boronic acid, which in turn affects the fluorescence of a linked reporter group. This can result in either fluorescence quenching or enhancement.[5][6]

Caption: Principle of saccharide sensing.

Experimental Protocol: General Procedure for Fluorescence Titration

This protocol outlines a general method for evaluating the saccharide sensing ability of a fluorescent derivative of this compound.

Materials:

-

Fluorescent boronic acid sensor (e.g., an anthracene- or pyrene-modified derivative of this compound)

-

Phosphate (B84403) buffer solution (pH 7.4)

-

Stock solutions of various saccharides (e.g., glucose, fructose, galactose) in the same buffer

-

High-purity water

Equipment:

-

Fluorometer

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Preparation of Sensor Solution: Prepare a stock solution of the fluorescent boronic acid sensor in a suitable organic solvent (e.g., DMSO) and then dilute it with the phosphate buffer to a final concentration that gives a measurable fluorescence intensity (typically in the micromolar range).

-

Fluorescence Measurement:

-

Place a known volume of the sensor solution in a quartz cuvette.

-

Record the initial fluorescence emission spectrum at a fixed excitation wavelength.

-

-

Titration:

-

Add small aliquots of a saccharide stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration.

-

From this plot, the binding constant (Ka) can be determined using appropriate binding models (e.g., the Benesi-Hildebrand method).

-

Quantitative Data: Saccharide Binding Affinity

The following table shows representative binding constants for a hypothetical fluorescent sensor derived from this compound with various saccharides at physiological pH.

| Entry | Saccharide | Binding Constant (Kₐ, M⁻¹) |

| 1 | D-Fructose | 2500 |

| 2 | D-Galactose | 800 |

| 3 | D-Glucose | 550 |

| 4 | D-Mannose | 300 |

Disclaimer: The experimental protocols and quantitative data provided herein are representative and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chan-Lam Coupling [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Saccharide Detection Based on the Amplified Fluorescence Quenching of a Water-Soluble Poly(phenylene ethynylene) by a Boronic Acid Functionalized Benzyl Viologen Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(Hydroxymethyl)benzeneboronic Acid in the Synthesis of Biaryl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)benzeneboronic acid is a versatile and indispensable reagent in modern organic synthesis, particularly in the construction of biaryl scaffolds. These structural motifs are of paramount importance in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The presence of the hydroxymethyl group provides a valuable functional handle for further synthetic transformations, making this building block especially attractive for the generation of diverse compound libraries in drug discovery programs.

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This robust and highly efficient method allows for the formation of a carbon-carbon bond between the boronic acid and an aryl halide or triflate, yielding the corresponding biaryl compound under relatively mild conditions. The reaction tolerates a wide variety of functional groups, contributing to its broad utility.

Core Applications

-

Medicinal Chemistry: Biaryl structures are prevalent in a wide range of biologically active molecules. The hydroxymethyl group can participate in hydrogen bonding with biological targets, enhancing binding affinity and selectivity. Biaryl compounds synthesized from this reagent have shown potential as anticancer agents and kinase inhibitors. For instance, certain hydroxylated biphenyl (B1667301) derivatives have demonstrated significant antiproliferative activity against malignant melanoma cells, inducing apoptosis and causing cell cycle arrest at the G2/M transition.[1][2]

-

Materials Science: The ability to introduce a hydroxymethylphenyl group into conjugated systems is valuable for tuning the electronic and photophysical properties of organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Synthetic Intermediate: The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a gateway to a vast chemical space of more complex molecules.

Data Presentation: Suzuki-Miyaura Coupling Substrate Scope

The following table summarizes the representative yields for the Suzuki-Miyaura cross-coupling reaction between this compound and a variety of aryl halides. The reaction conditions are generalized, and optimal yields may require specific adjustments to the catalyst, ligand, base, and solvent system.

| Aryl Halide Partner | Product | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | 4'- (Hydroxymethyl)-4-methoxy-1,1'-biphenyl | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-90 | 4-6 | ~95% |

| 4-Bromobenzonitrile | 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-90 | 4-6 | ~97% |

| 1-Bromo-4-nitrobenzene | 4'-(Hydroxymethyl)-4-nitro-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | ~90% |

| 4-Bromobenzaldehyde | 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde | Pd(0) catalyst | K₂CO₃ | Ethanol/H₂O | RT | 0.5-1 | ~99% |

| 2-Chloropyridine | 2-(4-(Hydroxymethyl)phenyl)pyridine | Palladacycle Complex (0.2) | Cs₂CO₃ | H₂O | 100 | 12 | 92% |

| 2-Chloroquinoline | 2-(4-(Hydroxymethyl)phenyl)quinoline | Palladacycle Complex (0.2) | Cs₂CO₃ | H₂O | 100 | 12 | 95% |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of a biaryl compound via the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (B44618) (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene

-

Ethanol

-

Deionized water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under a positive flow of inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., a 4:1:1 ratio). Add the potassium carbonate (2.0 eq.) to the reaction mixture.

-

Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action for Biaryl Kinase Inhibitors

References

Application Notes and Protocols for Protecting Group Strategies of 4-(Hydroxymethyl)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the strategic use of protecting groups in the synthesis and modification of 4-(hydroxymethyl)benzeneboronic acid. This bifunctional molecule is a valuable building block in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions. The presence of both a reactive hydroxyl group and a boronic acid moiety necessitates a robust protecting group strategy to achieve selective transformations. This document outlines orthogonal protection schemes, enabling the selective manipulation of either functional group while the other remains masked.

Introduction to Protecting Group Strategies

In the synthesis of complex molecules, protecting groups are essential tools to temporarily block reactive functional groups, thereby preventing unwanted side reactions.[1] For this compound, the hydroxyl group can interfere with reactions involving the boronic acid, and the boronic acid can be unstable under certain conditions.[2] An ideal protecting group strategy for this molecule should be:

-

High-yielding: Both protection and deprotection steps should proceed with high efficiency.

-

Robust: The protecting groups must be stable to a wide range of reaction conditions.

-

Orthogonal: It should be possible to remove one protecting group selectively without affecting the other.[3]

This document focuses on a highly effective orthogonal strategy employing a silyl (B83357) ether for the hydroxyl group and an N-methyliminodiacetic acid (MIDA) boronate for the boronic acid. Silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, are stable under basic conditions and are readily cleaved by fluoride (B91410) ions or acid.[4][5] MIDA boronates are exceptionally stable to a broad range of reagents, including those used for oxidation, reduction, and many cross-coupling conditions, yet they can be smoothly deprotected under mild aqueous basic conditions.[1][6][7]

Orthogonal Protecting Group Strategy: Silyl Ethers and MIDA Boronates

The combination of a TBS ether for the hydroxyl group and a MIDA ester for the boronic acid provides a powerful orthogonal protection scheme. The TBS group can be selectively removed using fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) without affecting the MIDA boronate. Conversely, the MIDA boronate can be cleaved with a mild aqueous base, such as sodium bicarbonate or sodium hydroxide, leaving the TBS ether intact.[4][8] This orthogonality allows for sequential reactions at either the hydroxymethyl or the boronic acid position.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of functional groups relevant to this compound.

Table 1: Protection of Hydroxyl and Boronic Acid Groups

| Functional Group | Protecting Group | Reagents and Conditions | Typical Yield | Reference(s) |

| Hydroxyl (-CH₂OH) | tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF, 50 °C, 17h | >95% | [4] |

| Boronic Acid (-B(OH)₂) | N-Methyliminodiacetic acid (MIDA) | MIDA Anhydride, Dioxane, 70 °C, 24h | 35-93% | [6][8][9] |

| Boronic Acid (-B(OH)₂) | Pinacol | Pinacol, Toluene, Dean-Stark, reflux | Variable | [10] |

Table 2: Deprotection of TBS and MIDA Protecting Groups

| Protecting Group | Reagents and Conditions | Typical Yield | Reference(s) |

| tert-Butyldimethylsilyl (TBS) | TBAF (1.0 M in THF), THF, rt, 18h | ~97% | [4] |

| tert-Butyldimethylsilyl (TBS) | HCl in MeOH | High | [11] |

| N-Methyliminodiacetic acid (MIDA) | 1M aq. NaOH, THF, rt | High | [12] |

| N-Methyliminodiacetic acid (MIDA) | aq. NaHCO₃, THF, rt | High | [12] |

| Pinacol Boronate | aq. Acid | Variable | [10] |

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBS) Ether

This protocol describes the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (EtOAc) for elution

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (4.0 eq) and TBS-Cl (3.0 eq) at room temperature.[4]

-

Stir the reaction mixture at 50 °C for 17 hours.

-

Cool the reaction to room temperature and add water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Protocol 2: Protection of the Boronic Acid as a MIDA Ester

This protocol details the protection of the boronic acid moiety as an N-methyliminodiacetic acid (MIDA) boronate.

Materials:

-

This compound (or its TBS-protected analogue)

-

N-Methyliminodiacetic acid (MIDA) anhydride

-

Anhydrous dioxane

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel cartridge

-

Diethyl ether (Et₂O)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

Procedure:

-

In a flask under an inert atmosphere, combine this compound (1.0 eq) and MIDA anhydride (3.0 eq).[6]

-

Add anhydrous dioxane and heat the mixture at 70 °C for 24 hours.[9]

-

Cool the reaction mixture to room temperature.

-

For purification, employ a "catch-and-release" protocol on a silica gel cartridge.[6]

-

Catch: Load the crude reaction mixture onto the silica gel cartridge.

-

Wash: Wash the cartridge with a mixture of Et₂O/MeOH to elute impurities.

-

Release: Elute the desired MIDA boronate product with THF.

-

-

Concentrate the THF eluate to obtain the purified 4-(hydroxymethyl)phenylboronic acid MIDA ester.

Protocol 3: Orthogonal Deprotection of the TBS Ether

This protocol describes the selective removal of the TBS protecting group in the presence of a MIDA boronate.

Materials:

-

TBS- and MIDA-protected this compound

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (EtOAc) for elution

Procedure:

-

To a solution of the doubly protected starting material (1.0 eq) in THF, add TBAF (1.0 M solution in THF, 1.1 eq) at room temperature.[4]

-

Stir the reaction mixture at room temperature for 18 hours.

-

Concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the hydroxyl-deprotected product.

Protocol 4: Orthogonal Deprotection of the MIDA Boronate

This protocol details the selective cleavage of the MIDA boronate in the presence of a TBS ether.

Materials:

-

TBS- and MIDA-protected this compound

-

Tetrahydrofuran (THF)

-

1M aqueous Sodium Hydroxide (NaOH) or saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

1M aqueous Hydrochloric Acid (HCl)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the doubly protected starting material (1.0 eq) in THF.

-

Add 1M aqueous NaOH (or saturated aqueous NaHCO₃) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).[12]

-

Acidify the reaction mixture with 1M aqueous HCl to pH ~2.

-

Extract the mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

-

The resulting boronic acid can often be used without further purification or can be purified by crystallization or column chromatography.

Conclusion

The strategic application of orthogonal protecting groups is paramount for the successful synthetic manipulation of bifunctional molecules like this compound. The combination of a TBS ether for the hydroxyl group and a MIDA boronate for the boronic acid provides a robust and versatile platform for selective functionalization. The detailed protocols provided herein offer a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to effectively utilize this important building block in their synthetic endeavors.

References

- 1. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Suzuki Coupling with 4-(Hydroxymethyl)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-(hydroxymethyl)benzeneboronic acid. This versatile building block is instrumental in synthesizing a wide array of biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.

Introduction